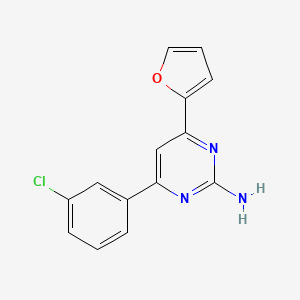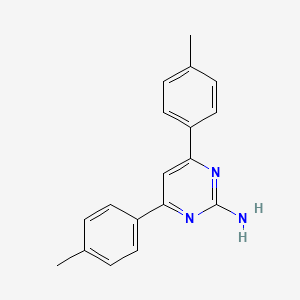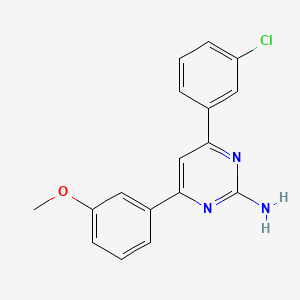
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (4-CPPM) is an organic compound that has been studied for its potential use in a variety of scientific applications. It is a heterocyclic compound with a unique combination of aromatic and heterocyclic rings. It has been studied for its potential application in drug design, as a potential therapeutic agent, and as an intermediate in the synthesis of other compounds.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential application in drug design, as a potential therapeutic agent, and as an intermediate in the synthesis of other compounds. It has been used in the synthesis of a variety of compounds, such as 5-fluoropyrimidine, 5-chloropyrimidine, and 5-nitropyrimidine. It has also been used in the synthesis of pyrimidine derivatives, which have potential applications in the treatment of certain types of cancer.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. It is believed to interact with certain receptors in the body, which could lead to a variety of physiological effects. It has been shown to interact with the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential effects on the body. It has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic, antidepressant, and anticonvulsant effects. It has also been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to have positive effects on learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and the reaction yields are typically high. Additionally, it is a relatively stable compound and can be stored for long periods of time. A limitation is that it is a relatively new compound and the mechanism of action is not yet fully understood. This can make it difficult to predict the effects of the compound in laboratory experiments.
Orientations Futures
There are several potential future directions for the study of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. One potential direction is to investigate the effects of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine on various diseases and disorders, such as anxiety and depression. Additionally, further research could be done to investigate the mechanism of action of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine and to develop new compounds based on the structure of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. Finally, further research could be done to investigate the potential therapeutic applications of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, such as in the treatment of cancer.
Méthodes De Synthèse
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized in a two-step process from the reaction of 4-chlorophenylmagnesium bromide and 3-methylphenyl isocyanate. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically in the range of 70-80%.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQSBGICWXYLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














